(2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile
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Overview
Description
The compound (2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile is a complex organic molecule that features a combination of benzoyl, thiazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-chloro-1,3-thiazole with appropriate starting materials under controlled conditions.
Pyrrole ring synthesis: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling reactions: The thiazole and pyrrole rings are then coupled using a suitable linker, such as a benzoyl group, under conditions that promote the formation of the desired enamine structure.
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it suitable for use in sensors or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- (3-Chloropropyl)trimethoxysilane
Uniqueness
Compared to similar compounds, (2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile stands out due to its unique combination of functional groups. This allows for a broader range of chemical reactions and potential applications. Its structural complexity also provides opportunities for the development of new synthetic methodologies and the exploration of novel biological activities.
Properties
IUPAC Name |
(E)-2-benzoyl-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-18-21-11-16(24-18)12-22-8-4-7-15(22)9-14(10-20)17(23)13-5-2-1-3-6-13/h1-9,11H,12H2/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBEBZKVINFJK-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CN2CC3=CN=C(S3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CN2CC3=CN=C(S3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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